1,10-Phenanthrolin-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,10-phenanthrolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPSSMOJHLISJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345775 |

Source

|

| Record name | 1,10-Phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54258-41-2 |

Source

|

| Record name | 1,10-Phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,10)Phenanthrolin-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,10-Phenanthrolin-5-amine synthesis from 5-nitro-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,10-phenanthroline-5-amine from its precursor, 5-nitro-1,10-phenanthroline. This transformation is a critical step in the development of various chemical entities, including novel ligands for metal complexes, fluorescent probes for biological imaging, and potential therapeutic agents.[1][2][3] This document provides two distinct and detailed experimental protocols for this reduction reaction, along with the necessary data for replication and analysis.

Overview of the Synthesis

The conversion of 5-nitro-1,10-phenanthroline to 1,10-phenanthroline-5-amine is a classic nitro group reduction. This process can be achieved through various methods, with catalytic hydrogenation and reduction using tin(II) chloride being two of the most common and effective approaches.[4] The choice of method may depend on the availability of reagents and equipment, as well as the desired scale of the reaction.

Chemical Reaction

Caption: General reaction scheme for the reduction of 5-nitro-1,10-phenanthroline.

Experimental Protocols

This section outlines two distinct methods for the synthesis of 1,10-phenanthroline-5-amine. All quantitative data is summarized in the tables below for easy reference and comparison.

Method A: Catalytic Hydrogenation

This method employs palladium on carbon (Pd/C) as a catalyst for the hydrogenation of the nitro group.[4] It is a clean and efficient method, often providing high yields of the desired product.

Caption: Workflow for the catalytic hydrogenation of 5-nitro-1,10-phenanthroline.

-

Catalyst Slurry Preparation: In a conical flask, cautiously add 250 mg of 10% Palladium on carbon (Pd/C) to 100 mL of methanol to create a slurry.[4]

-

Reactant Solution: In a separate single-neck round-bottom flask, dissolve 5.0 g (22.2 mmol) of 5-nitro-1,10-phenanthroline in 50 mL of methanol.[4]

-

Reaction Setup: Transfer the palladium slurry to the round-bottom flask containing the 5-nitro-1,10-phenanthroline solution. Rinse the conical flask with an additional 50 mL of methanol and add it to the reaction flask to ensure complete transfer of the catalyst.[4]

-

Hydrogenation: Equip the flask with a hydrogen balloon and stir the reaction mixture under a hydrogen atmosphere at room temperature.[4]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 18 hours).[4]

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol. The filtrate is then concentrated under reduced pressure to yield 1,10-phenanthroline-5-amine.[4]

| Parameter | Value | Reference |

| Starting Material | 5-Nitro-1,10-phenanthroline | [4] |

| Mass of Starting Material | 5.0 g | [4] |

| Moles of Starting Material | 22.2 mmol | [4] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [4] |

| Mass of Catalyst | 250 mg | [4] |

| Solvent | Methanol | [4] |

| Total Solvent Volume | 200 mL | [4] |

| Reducing Agent | Hydrogen Gas (H₂) | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Reaction Time | 18 hours | [4] |

Table 1: Quantitative Data for Catalytic Hydrogenation

Method B: Tin(II) Chloride Reduction

This protocol utilizes stannous chloride dihydrate (SnCl₂·2H₂O) as the reducing agent in an ethanol solution.[4] This method is a viable alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable.

Caption: Workflow for the Tin(II) Chloride reduction of 5-nitro-1,10-phenanthroline.

-

Reaction Setup: In a single-neck round-bottom flask, dissolve 6.2 g (27.5 mmol) of stannous chloride dihydrate in 200 mL of ethanol.[4]

-

Addition of Reactant: To this solution, add 2.0 g (8.89 mmol) of 5-nitro-1,10-phenanthroline.[4]

-

Reaction: Heat the reaction mixture to reflux and maintain for 8 hours.[4]

-

Initial Work-up: After the reaction is complete, remove the ethanol using a rotary evaporator to obtain a residue.[4]

-

Precipitation: Cool the residue to 0°C in an ice bath. Slowly add 1.0 M sodium hydroxide (NaOH) solution until the pH of the mixture reaches 13, which will cause a precipitate to form.[4]

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with water.[4]

-

Drying and Isolation: Transfer the solid to a round-bottom flask and add toluene (2 x 10 mL). Concentrate the mixture on a rotary evaporator to azeotropically remove any residual water, yielding 0.9 g of 1,10-phenanthroline-5-amine.[4]

| Parameter | Value | Reference |

| Starting Material | 5-Nitro-1,10-phenanthroline | [4] |

| Mass of Starting Material | 2.0 g | [4] |

| Moles of Starting Material | 8.89 mmol | [4] |

| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | [4] |

| Mass of Reducing Agent | 6.2 g | [4] |

| Moles of Reducing Agent | 27.5 mmol | [4] |

| Solvent | Ethanol | [4] |

| Solvent Volume | 200 mL | [4] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | 8 hours | [4] |

| Yield | 51% | [4] |

Table 2: Quantitative Data for Tin(II) Chloride Reduction

Characterization of 1,10-Phenanthroline-5-amine

The synthesized 1,10-phenanthroline-5-amine can be characterized using various analytical techniques to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₃ | [5] |

| Molecular Weight | 195.22 g/mol | [5] |

| Appearance | White to light yellow crystalline solid | [6] |

| Melting Point | 254-258 °C (lit.) | [3] |

| UV Absorption Maxima (in appropriate solvent) | ~280 nm and ~340 nm | [7] |

| Mass Spectrometry (m/z) | 195 (M+) | [4] |

Table 3: Physicochemical and Spectroscopic Data for 1,10-Phenanthroline-5-amine

Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to fully elucidate the structure of the synthesized compound.

Safety Considerations

-

5-Nitro-1,10-phenanthroline: Handle with care as nitroaromatic compounds can be toxic.

-

Palladium on Carbon: Flammable solid. Handle in a well-ventilated area and avoid ignition sources.

-

Hydrogen Gas: Highly flammable. Ensure the reaction is carried out in a properly vented fume hood and away from open flames or sparks.

-

Stannous Chloride: Corrosive and may cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydroxide: Corrosive. Handle with care and wear appropriate PPE.

-

Solvents (Methanol, Ethanol, Toluene): Flammable liquids. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

- 1. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,10-菲罗啉-5-氨基 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 1,10-Phenanthrolin-5-amine | C12H9N3 | CID 606970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1,10-phenanthroline is a heterocyclic aromatic amine that has garnered significant interest in various scientific fields, particularly in coordination chemistry, materials science, and drug development. Its rigid, planar structure combined with the presence of a reactive amino group makes it a versatile building block for the synthesis of novel ligands, fluorescent probes, and potential therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-amino-1,10-phenanthroline, detailed experimental protocols for their characterization, and insights into its biological activities, with a focus on its potential in anticancer research.

Core Physicochemical Properties

The fundamental physicochemical properties of 5-amino-1,10-phenanthroline are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₃ | [1][2] |

| Molar Mass | 195.22 g/mol | [1][2] |

| Appearance | Yellow to Orange Solid | [1] |

| Melting Point | 254-258 °C | [1] |

| Boiling Point | 197-198 °C | [1] |

| Density | 1.333 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 5.20 ± 0.10 (Predicted) | [1] |

Solubility

While precise quantitative data is not extensively available, the solubility profile of 5-amino-1,10-phenanthroline is qualitatively described as follows:

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [1] |

| DMSO | Sparingly soluble | [1] |

| Methanol | Sparingly soluble | [1] |

| Ethanol | Soluble (approx. 1 mg/mL for 1,10-phenanthroline hydrate) | [3] |

| DMF | Soluble (approx. 30 mg/mL for 1,10-phenanthroline hydrate) | [3] |

It is important to note that for aqueous buffers, dissolving 5-amino-1,10-phenanthroline in a minimal amount of a suitable organic solvent like DMSO first is recommended before dilution with the aqueous medium.[3]

Spectral Properties

| Property | Value | Reference |

| UV-Vis Absorption (λmax) | 280 nm, 340 nm | [4] |

Note: The UV-Vis absorption spectrum can be influenced by the solvent and pH.

Electrochemical Properties

The electrochemical behavior of 5-amino-1,10-phenanthroline is complex and often studied in the context of its metal complexes. The free ligand itself can be electropolymerized.[5] The redox properties are attributed to the phenanthroline ring system and the amino group. In cyclic voltammetry of an iron(III) complex of 5-amino-1,10-phenanthroline, oxidation-reduction peaks appearing at more cathodic potential values are related to the redox properties of the 5-amino-1,10-phenanthroline ligand within the film.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the characterization of 5-amino-1,10-phenanthroline.

Synthesis of 5-Amino-1,10-phenanthroline

A common method for the synthesis of 5-amino-1,10-phenanthroline is through the reduction of 5-nitro-1,10-phenanthroline.[6]

Workflow for the Synthesis of 5-Amino-1,10-phenanthroline

Caption: Synthesis of 5-amino-1,10-phenanthroline.

Materials:

-

5-Nitro-1,10-phenanthroline

-

Hydrazine hydrate (80%)

-

Raney Nickel catalyst

-

Anhydrous ethanol

Procedure:

-

To a reaction flask equipped with a reflux condenser, add Raney Nickel catalyst and anhydrous ethanol.

-

Heat the mixture to reflux.

-

In a separate flask, dissolve 5-nitro-1,10-phenanthroline in anhydrous ethanol.

-

Slowly add the 5-nitro-1,10-phenanthroline solution and hydrazine hydrate to the refluxing catalyst suspension.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

While hot, filter the reaction mixture to remove the Raney Nickel catalyst.

-

Wash the catalyst with hot ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid from anhydrous ethanol to obtain pure 5-amino-1,10-phenanthroline.

Fluorescence Spectroscopy

The following protocol outlines the steps to determine the fluorescence properties of 5-amino-1,10-phenanthroline.

General Workflow for Fluorescence Spectroscopy

Caption: Characterization of fluorescence properties.

Materials:

-

5-Amino-1,10-phenanthroline

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a stock solution of 5-amino-1,10-phenanthroline in the chosen solvent. Prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the fluorescence quantum yield standard with a similar absorbance.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum of the most concentrated solution to determine the absorption maximum (λ_max). This will be used as the excitation wavelength (λ_ex).

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_ex.

-

Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample spectra.

-

Record the emission spectra for all prepared concentrations of the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

-

Quantum Yield Calculation (Relative Method):

-

The fluorescence quantum yield (Φ_s) of the sample can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

-

Φ_r is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

-

-

Fluorescence Lifetime Measurement:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample at λ_ex with a pulsed light source.

-

Collect the fluorescence decay curve.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

-

Cyclic Voltammetry

This protocol describes the investigation of the electrochemical properties of 5-amino-1,10-phenanthroline.

General Workflow for Cyclic Voltammetry

Caption: Electrochemical analysis by cyclic voltammetry.

Materials:

-

5-Amino-1,10-phenanthroline

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile, DMF)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Potentiostat

-

Three-electrode cell (working, reference, and counter electrodes)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, rinse thoroughly with deionized water and the solvent to be used, and dry.

-

Solution Preparation: Prepare a solution of 5-amino-1,10-phenanthroline (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Immerse the three electrodes in the solution.

-

Set the potential window to scan a range where the redox events of the compound are expected.

-

Perform cyclic scans at various scan rates (e.g., 20, 50, 100, 200 mV/s).

-

-

Data Analysis:

-

From the resulting cyclic voltammogram (a plot of current vs. potential), identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) and peak currents (ipa and ipc).

-

The half-wave potential (E₁/₂) can be estimated as (Epa + Epc) / 2.

-

The reversibility of the redox process can be assessed by the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc).

-

Biological Activity and Signaling Pathways

5-Amino-1,10-phenanthroline and its metal complexes have demonstrated significant biological activity, most notably as anticancer agents.[7] The presence of the amino group is believed to be crucial for this cytotoxic effect.[8] The mechanism of action often involves the induction of apoptosis.

Anticancer Activity and Apoptosis Induction

Studies have shown that metal complexes of 1,10-phenanthroline and its derivatives can induce apoptosis in cancer cells.[9][10] This programmed cell death is a key mechanism for eliminating cancerous cells. The anticancer activity is often associated with the production of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic pathways. The intrinsic, or mitochondrial, pathway of apoptosis is a likely target. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of apoptosis.[11][12][13][14][15]

Proposed Intrinsic Apoptosis Pathway Induced by 5-Amino-1,10-phenanthroline Complexes

Caption: Intrinsic apoptosis pathway.

This proposed pathway illustrates how 5-amino-1,10-phenanthroline or its derivatives could induce apoptosis. The compound may lead to an increase in intracellular ROS, causing mitochondrial stress. This stress can inhibit anti-apoptotic Bcl-2 family proteins while activating pro-apoptotic members like Bax and Bak. The activation of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Conclusion

5-Amino-1,10-phenanthroline is a molecule of significant interest with a rich physicochemical profile that makes it a valuable tool for researchers in chemistry, materials science, and drug discovery. Its ability to act as a versatile ligand, its intriguing photophysical and electrochemical properties, and its demonstrated anticancer activity highlight its potential for a wide range of applications. This guide provides a foundational understanding of its core properties and the experimental methodologies required for its characterization, serving as a valuable resource for scientists and professionals working with this promising compound. Further research into its quantitative properties and the precise molecular mechanisms of its biological activity will undoubtedly unlock even greater potential.

References

- 1. chembk.com [chembk.com]

- 2. 1,10-Phenanthrolin-5-amine | C12H9N3 | CID 606970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]

- 12. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 14. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

1,10-Phenanthrolin-5-amine molecular structure and formula

An In-depth Technical Guide to 1,10-Phenanthrolin-5-amine: Molecular Structure, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its molecular structure, chemical formula, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in coordination chemistry and biomedicine.

Molecular Structure and Chemical Formula

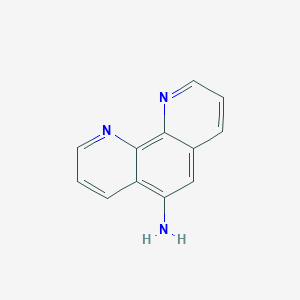

This compound is a derivative of 1,10-phenanthroline, featuring an amine group (-NH2) substituted at the 5-position of its tricyclic aromatic framework.[1] This structure consists of three fused rings, with two nitrogen atoms located at positions 1 and 10.[1] The planar nature of the phenanthroline core is a key feature influencing its chemical interactions, particularly its ability to function as a ligand.[2][3]

The presence of the amino group and the nitrogen atoms in the heterocyclic rings allows this compound to act as a chelating agent, forming stable complexes with various transition metals.[1][4]

Molecular Identifiers:

-

Chemical Name: this compound[5]

-

Synonyms: 5-Amino-1,10-phenanthroline, (1,10)Phenanthrolin-5-Ylamine[1]

-

InChI: InChI=1S/C12H9N3/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,13H2[3][5]

Below is a diagram representing the logical structure of the this compound molecule.

Caption: Logical components of the this compound molecule.

Physicochemical and Spectroscopic Properties

This compound is typically a crystalline solid, appearing as a brown to orange or white to light-yellow substance.[2][7] It exhibits slight solubility in water but has good solubility in various organic solvents.[7] A summary of its key properties is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 195.22 g/mol | [5][6] |

| Melting Point | 254-258 °C | [2][6][7] |

| Appearance | Brown to Orange Solid | [2] |

| XLogP3 | 1.8 | [5][8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Topological Polar Surface Area | 51.8 Ų | [5][8] |

Table 2: Spectroscopic and Mass Spectrometry Data

| Data Type | Value | Reference(s) |

| Exact Mass | 195.079647300 Da | [5][8] |

| Monoisotopic Mass | 195.079647300 Da | [3][5][8] |

| UV Absorption Maxima | 280 nm, 340 nm (in specific conditions) | [9] |

| Acidity Constant (pKa₁) | 5.78 (protonation on ring nitrogen) | [10] |

| Acidity Constant (pKa₂) | 1.11 (protonation on amino group, calculated from -log K = 6.89 for 2H+) | [10] |

Experimental Protocols: Synthesis

A common and effective method for synthesizing this compound is through the chemical reduction of its precursor, 5-Nitro-1,10-phenanthroline. A detailed experimental protocol is outlined below.[2]

Protocol: Reduction of 5-Nitro-1,10-phenanthroline

-

Objective: To synthesize this compound.

-

Reagents:

-

5-Nitro-1,10-phenanthroline (9 mmol, 2.03 g)

-

10% Palladium-carbon (Pd/C) catalyst (0.64 g)

-

80% Hydrazine hydrate (4.85 g)

-

Anhydrous ethanol

-

-

Apparatus:

-

250 mL three-neck flask

-

Reflux condenser

-

Heated thermostatic magnetic stirrer with oil bath

-

Rotary evaporator

-

Vacuum oven

-

-

Procedure:

-

To a 250 mL three-neck flask, add the 10% palladium-carbon catalyst (0.64 g), 80% hydrazine hydrate (4.85 g), and 20.0 mL of anhydrous ethanol.

-

Install a reflux condenser and seal the other two ports. Place the setup in an oil bath on a heated magnetic stirrer.

-

Set the oil bath temperature to 72 °C and begin stirring.

-

In a separate flask, dissolve 5-nitro-1,10-phenanthroline (2.03 g) in 40 mL of anhydrous ethanol.

-

Once the oil bath reaches 72 °C, quickly add the dissolved 5-nitro-1,10-phenanthroline solution to the three-neck flask.

-

Allow the reaction to proceed for 10 hours under reflux.

-

After 10 hours, stop the heating and let the mixture cool for approximately 1 hour.

-

Heat the oil bath again to 60 °C to redissolve any precipitate.

-

Pour the hot solution through a thermal filter to remove the catalyst, washing the residue with anhydrous ethanol (approximately 5 times).

-

Collect the filtrate and concentrate it using a rotary evaporator to remove the solvent, which yields a yellow solid.

-

Dry the solid in a vacuum oven at 60 °C for 12 hours.

-

For further purification, recrystallize the product from anhydrous ethanol, filter, and dry under vacuum at 60 °C for 12 hours.

-

-

Yield: This protocol can yield 1.28 g of yellow-brown this compound solid powder, corresponding to a 72.9% yield.[2]

The following diagram illustrates the workflow for this synthesis protocol.

Caption: Workflow for the synthesis of this compound via reduction.

Applications in Research and Drug Development

The unique structural and chemical properties of this compound make it a versatile compound with numerous applications.

-

Coordination Chemistry: It is widely used as an important organic ligand in coordination chemistry.[7] Its ability to chelate metal ions allows for the formation of stable transition metal complexes, which are studied for applications in catalysis and materials science.[1][11]

-

Biosensors: The compound can be used as a mediator for glucose oxidase in the development of biosensors and biofuel cells.[2]

-

Organic Electronics: It is a precursor in the synthesis of materials like bis-[2][12]phenanthrolin-5-yl-pyromellitic diimide (Bphen-PMD), which has applications in organic light-emitting devices (OLEDs).[2]

-

Fluorescent Labeling: this compound is a potential fluorescent label for the detection of DNA.[2][13]

-

Drug Development: The 1,10-phenanthroline scaffold is of significant interest in medicinal chemistry. Derivatives have shown potential anticancer and antibacterial activities.[14] Metal complexes of 1,10-phenanthroline and its derivatives are particularly explored as therapeutic agents.[15][16] For example, a palladium(II) complex of 5-amino-1,10-phenanthroline demonstrated significant antitumour activity in preclinical studies.[9]

Mechanism of Action in Anticancer Applications

The anticancer properties of 1,10-phenanthroline derivatives, including this compound, often stem from their interactions with DNA or their ability to disrupt key cellular pathways.

DNA Intercalation

The planar aromatic structure of the phenanthroline ligand allows it and its metal complexes to insert between the base pairs of the DNA double helix.[2][3][7] This intercalation can disrupt DNA replication and transcription, leading to an inhibition of cancer cell proliferation and inducing cell death.[13] This mechanism is a primary focus for the design of new inorganic drugs.[3]

Caption: The process of DNA intercalation by a phenanthroline-based complex.

Induction of Apoptosis via Signaling Pathways

Certain derivatives of 1,10-phenanthroline have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating specific signaling pathways. For instance, a phenanthroline derivative was found to sensitize hepatocellular carcinoma cells to radiation by inducing mitochondria-dependent apoptosis.[12] This pathway involves the activation of p53, a decrease in the anti-apoptotic protein Bcl-2, the release of cytochrome c from mitochondria, and the subsequent activation of caspase-3, a key executioner of apoptosis.[12] Other derivatives may act by inhibiting the PI3K/AKT/mTOR pathway or by inhibiting proteasome activity, which also leads to apoptosis.[6][8][14]

Caption: Signaling pathway for mitochondria-dependent apoptosis induced by a phenanthroline derivative.

Safety and Handling

This compound is harmful if swallowed and causes serious eye damage.[5][8] It may also cause an allergic skin reaction.[5] Standard laboratory safety precautions, including the use of suitable protective clothing, gloves, and eye/face protection, are essential when handling this compound.[7] It should be stored away from ignition sources and oxidizing agents.[7]

Conclusion

This compound is a compound with a rich chemical profile, stemming from its planar, electron-rich aromatic system and its capacity for metal chelation. Its utility spans from fundamental coordination chemistry and materials science to applied fields like biosensing and drug development. For researchers in oncology and medicinal chemistry, the 1,10-phenanthroline scaffold serves as a valuable platform for designing novel therapeutic agents that can interact with biological targets like DNA and key cellular signaling pathways. Further investigation into its derivatives and metal complexes will continue to unlock new possibilities for its application.

References

- 1. Metallointercalators and Metalloinsertors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. quora.com [quora.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. A phenanthroline derivative enhances radiosensitivity of hepatocellular carcinoma cells by inducing mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Self-assembly of novel molecular complexes of 1,10-phenanthroline and 5-amino-1,10-phenanthroline and evaluation of their in vitro antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Technical Guide: Solubility and Applications of 1,10-Phenanthrolin-5-amine

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Solubility of 1,10-Phenanthrolin-5-amine in Dimethyl Sulfoxide (DMSO) and Methanol

This technical guide provides a detailed overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing established qualitative information and a comprehensive experimental protocol for researchers to determine these values. Additionally, a key application of the compound in preclinical research is illustrated to provide context for its use.

Solubility Data

Publicly available data on the solubility of this compound is primarily qualitative. The compound is generally described as being sparingly soluble in both DMSO and methanol.[1][2][3] For comparative purposes, the solubility of the parent compound, 1,10-Phenanthroline (hydrate), in DMSO is approximately 30 mg/mL.[4]

The table below summarizes the available qualitative data and provides a template for recording experimentally determined quantitative values.

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Molar Concentration (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[1][3] | User-determined value | User-determined value |

| Methanol | Sparingly Soluble[1][3] | User-determined value | User-determined value |

Experimental Protocol: Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the shake-flask method is recommended.[5][6] This technique is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the solubility of this compound in DMSO and methanol at a controlled temperature (e.g., 25 °C).

Materials and Reagents:

-

This compound (solid, high purity)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Methanol, analytical grade

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

Equipment:

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. An excess is necessary to ensure a saturated solution is formed.

-

Add a known volume of the selected solvent (DMSO or methanol) to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient duration to reach equilibrium, typically between 24 and 72 hours. A preliminary study to confirm the time to reach a stable concentration is advised.[5]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microparticles.[7]

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification using HPLC-UV:

-

Method Setup: Utilize an HPLC system with a C18 reversed-phase column. A common mobile phase for aromatic amines is a mixture of acetonitrile and water.[8]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final value represents the solubility of the compound.

-

Application Workflow Visualization

This compound has been investigated for its therapeutic potential. One notable study explored its effect on reducing amyloid plaque burden in a transgenic mouse model of Alzheimer's disease.[9][10][11] The experimental workflow for such a preclinical study provides a practical example of the compound's application.

References

- 1. chembk.com [chembk.com]

- 2. usbio.net [usbio.net]

- 3. This compound | 54258-41-2 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. Treatment with 1, 10 Phenanthroline-5-Amine Reduced Amyloid Burden in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment with 1, 10 Phenanthroline-5-Amine Reduced Amyloid Burden in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

Coordination Chemistry of 5-Amino-1,10-Phenanthroline Ligands: A Technical Guide for Researchers

An in-depth exploration of the synthesis, coordination properties, and applications of 5-amino-1,10-phenanthroline and its metal complexes in research and drug development.

Introduction

5-Amino-1,10-phenanthroline (5-NH₂-phen) is a versatile heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its rigid, planar structure, combined with the presence of both a bidentate N,N-chelating site and a reactive amino group, makes it a valuable building block for the synthesis of a wide array of metal complexes with diverse functionalities. These complexes have shown promise in various applications, including catalysis, materials science, and particularly in the realm of medicinal chemistry as potential therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the coordination chemistry of 5-amino-1,10-phenanthroline, intended for researchers, scientists, and professionals in drug development.

Synthesis of 5-Amino-1,10-phenanthroline

The most common and effective method for the synthesis of 5-amino-1,10-phenanthroline is through the reduction of 5-nitro-1,10-phenanthroline.

Experimental Protocol: Synthesis of 5-Amino-1,10-phenanthroline

Materials:

-

5-Nitro-1,10-phenanthroline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (NaOH) solution

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 5-nitro-1,10-phenanthroline in ethanol.

-

Add an excess of stannous chloride dihydrate to the solution.

-

Add concentrated hydrochloric acid dropwise while stirring the mixture.

-

Heat the reaction mixture at reflux for approximately 8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 8. This will precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with distilled water.

-

The crude 5-amino-1,10-phenanthroline can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield a pale yellow solid.

Coordination with Metal Ions

5-Amino-1,10-phenanthroline forms stable coordination complexes with a wide range of transition metal ions, including but not limited to Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Ru(II), Os(II), and Pd(II).[2] The two nitrogen atoms of the phenanthroline ring act as a bidentate ligand, forming a stable five-membered chelate ring with the metal center. The amino group at the 5-position can also participate in coordination or be used for further functionalization of the complex.

General Experimental Protocol: Synthesis of Metal Complexes

Materials:

-

5-Amino-1,10-phenanthroline

-

A salt of the desired transition metal (e.g., chloride, nitrate, or perchlorate salt)

-

A suitable solvent (e.g., ethanol, methanol, acetonitrile, or water)

Procedure:

-

Dissolve 5-amino-1,10-phenanthroline in the chosen solvent.

-

In a separate flask, dissolve the metal salt in the same solvent.

-

Add the ligand solution to the metal salt solution dropwise while stirring. The molar ratio of ligand to metal can be varied to obtain complexes with different stoichiometries (e.g., 1:1, 2:1, 3:1).

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a specific period, depending on the metal and desired complex.

-

The resulting metal complex may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.

-

The solid complex is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Further purification can be achieved by recrystallization.

Quantitative Data of 5-Amino-1,10-Phenanthroline and its Complexes

The following tables summarize key quantitative data for 5-amino-1,10-phenanthroline and some of its representative metal complexes.

Table 1: Physicochemical Properties of 5-Amino-1,10-phenanthroline

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₃ | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| Melting Point | 254-258 °C | |

| pKa₁ (H₂L²⁺/HL⁺) | ~2.5 | |

| pKa₂ (HL⁺/L) | ~5.8 |

Table 2: Selected Bond Lengths and Angles for Related Phenanthroline Complexes

| Complex | Bond | Length (Å) | Bond | Angle (°) | Reference |

| [Fe(phen)₃][Fe₂Cl₆O] | Fe-N | 1.964(3) - 1.980(4) | N-Fe-N | 82.36(15) - 177.04(15) | [4] |

| [Cu(Gln)(phen)(H₂O)]NO₃·H₂O | Cu-N(phen) | 2.00-2.02 | N(phen)-Cu-N(phen) | ~82 | [5] |

| --INVALID-LINK-- | Cu-N(phen) | 1.99-2.03 | N(phen)-Cu-N(phen) | ~81 | [6] |

Note: Data for complexes of 5-amino-1,10-phenanthroline is limited in readily available literature; data for closely related 1,10-phenanthroline (phen) complexes are provided for comparison.

Table 3: Stability Constants (log β) of Metal Complexes

| Metal Ion | Ligand | Stoichiometry (M:L) | log β | Conditions | Reference |

| Fe(II) | 5-NH₂-phen | 1:3 | 23.42 ± 0.06 | Aqueous solution | |

| Cu(II) | 1,10-phenanthroline | 1:1 | 8.0-9.0 | Aqueous solution | [7][8] |

| Cu(II) | 1,10-phenanthroline | 1:2 | 14.5-16.0 | Aqueous solution | [7][8] |

| Cu(II) | 1,10-phenanthroline | 1:3 | 18.5-21.0 | Aqueous solution | [7][8] |

Table 4: Photophysical and Electrochemical Properties of a Ruthenium(II) Complex

| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | E₁/₂ (V vs. Ag/AgCl) | Reference |

| --INVALID-LINK--₆ | ~454 (MLCT) | ~613 | - | - | ~1.31 (Ru³⁺/²⁺) | [9] |

L¹ is a tritopic ligand incorporating 5-amino-1,10-phenanthroline moieties.

Experimental Protocols for Characterization

Protocol for UV-Vis Spectrophotometry

Objective: To determine the absorption spectrum and stoichiometry of a metal complex.

Procedure:

-

Prepare stock solutions of the metal salt and 5-amino-1,10-phenanthroline of known concentrations.

-

For determining the absorption spectrum, prepare a dilute solution of the synthesized complex in a suitable solvent and record the absorbance from 200 to 800 nm.

-

For determining stoichiometry (Job's Method):

-

Prepare a series of solutions with varying mole fractions of the metal and ligand, keeping the total molar concentration constant.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex.

-

Plot absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.[8]

-

Protocol for Cyclic Voltammetry

Objective: To investigate the redox properties of the metal complexes.

Procedure:

-

Prepare a solution of the metal complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Record the cyclic voltammogram by scanning the potential over a range where redox processes are expected.

-

From the voltammogram, the half-wave potentials (E₁/₂) can be determined, which provide information about the ease of oxidation and reduction of the complex.

Applications in Drug Development and Signaling Pathways

Metal complexes of 5-amino-1,10-phenanthroline have shown significant potential as anticancer agents. Their mechanism of action is often multifaceted, but a recurring theme is the induction of apoptosis (programmed cell death) in cancer cells.

Apoptosis Induction Signaling Pathway

Several studies suggest that phenanthroline-based metal complexes can induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades. This can be linked to the p53 signaling pathway, a critical regulator of cell fate.

Caption: Proposed signaling pathway for apoptosis induction by 5-NH₂-phen metal complexes.

This simplified diagram illustrates that the metal complex leads to an increase in intracellular ROS. This oxidative stress can activate the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax. Bax promotes mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[10][11]

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for the synthesis, characterization, and biological evaluation of 5-amino-1,10-phenanthroline metal complexes as potential anticancer agents.

Caption: A typical experimental workflow for the evaluation of 5-NH₂-phen metal complexes.

Conclusion

5-Amino-1,10-phenanthroline is a highly adaptable ligand that provides a platform for the development of a vast range of coordination complexes with tunable properties. The straightforward synthesis of the ligand and its complexes, combined with their intriguing photophysical, electrochemical, and biological activities, makes them a compelling subject for further research. For drug development professionals, the demonstrated anticancer properties of these complexes, particularly their ability to induce apoptosis, warrant continued investigation into their mechanisms of action and potential as therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in exploring the rich coordination chemistry of 5-amino-1,10-phenanthroline.

References

- 1. d-nb.info [d-nb.info]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tris(1,10-phenanthroline)iron(II) μ-oxido-bis[trichloridoferrate(III)] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive analysis of the electronic, thermodynamic, and spectroscopic properties of a Cu(II)-based complex with 1,10-phenanthroline and L-glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ2 N,N′)copper(II) perchlorate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. ijpras.com [ijpras.com]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Metal Chelation Properties of 1,10-Phenanthrolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metal chelation properties of 1,10-Phenanthrolin-5-amine, a heterocyclic organic compound with significant potential in coordination chemistry and drug development. This document details the fundamental principles of its interaction with metal ions, presents available quantitative data, outlines experimental protocols for characterization, and visualizes key concepts and workflows.

Introduction to this compound and its Chelation Properties

This compound, also known as 5-amino-1,10-phenanthroline, is a derivative of 1,10-phenanthroline, a well-established bidentate ligand. The introduction of an amino group at the 5-position modifies the electronic properties of the phenanthroline ring system, influencing its coordination behavior and the stability of its metal complexes.[1] Like its parent compound, this compound forms stable complexes with a variety of transition metal ions, including but not limited to Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Ru(II), and Os(II).[2] The two nitrogen atoms of the phenanthroline ring act as the primary coordination sites, forming a five-membered chelate ring with the metal ion. This chelation imparts considerable stability to the resulting complex.

The metal-chelating ability of this compound is of significant interest in various fields. In medicine, metal chelation is a therapeutic strategy for diseases associated with metal overload or dyshomeostasis. Furthermore, the formation of metal complexes can be exploited to develop new therapeutic agents with unique mechanisms of action, such as enzyme inhibitors or DNA targeting agents. In analytical chemistry, the strong and often colored complexes formed with metal ions make this compound a candidate for use in spectrophotometric analysis and as a component in chemical sensors.[3]

Quantitative Data on Metal Chelation

A critical aspect of understanding the metal chelation properties of any ligand is the quantitative determination of the stability of its metal complexes. The stability of a metal-ligand complex is described by its stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex.

Acidity Constants of this compound

Before determining the metal-ligand stability constants, it is essential to know the acidity constants (pKa) of the ligand. These constants describe the protonation state of the ligand at a given pH, which directly impacts its ability to coordinate with metal ions. The acidity constants for this compound (5-Aphen) in aqueous media have been determined using spectrophotometry and potentiometry.[1]

The protonation equilibria are as follows:

-

5-AphenH₂⁺ ⇌ 5-AphenH⁺ + H⁺

-

5-AphenH⁺ ⇌ 5-Aphen + H⁺

The reported -log K values (pKa) are presented in the table below. The first protonation is suggested to occur on the heterocyclic nitrogen atoms, and the second on the amino group.[1]

| Equilibrium | -log K (pKa) | Reference |

| 5-AphenH⁺ ⇌ 5-Aphen + H⁺ | 5.78 ± 0.03 | [1] |

| 5-AphenH₂⁺ ⇌ 5-AphenH⁺ + H⁺ | 1.11 (calculated from β₂) | [1] |

| Overall Protonation | ||

| 5-AphenH₂²⁺ ⇌ 5-Aphen + 2H⁺ | 6.89 ± 0.07 (log β₂) | [1] |

Note: The value for the second deprotonation (pKa₂) was calculated from the overall basicity constant (log β₂).

Metal Complex Stability Constants

Currently, there is a limited amount of publicly available, peer-reviewed data specifically detailing the stability constants (log K) for metal complexes of this compound. While the synthesis of its complexes with various transition metals has been reported, the corresponding thermodynamic stability data has not been extensively tabulated.[2] This represents a significant knowledge gap and an area for future research.

For context, the stability constants for the parent compound, 1,10-phenanthroline, with various metal ions are well-documented and can provide a baseline for estimating the potential stability of this compound complexes. It is generally expected that the electron-donating amino group at the 5-position would increase the basicity of the phenanthroline nitrogen atoms, potentially leading to the formation of more stable metal complexes compared to the unsubstituted phenanthroline.

Experimental Protocols for Characterizing Metal Chelation

The determination of metal-ligand stability constants is typically achieved through techniques that monitor changes in the concentration of the free ligand, free metal ion, or the metal-ligand complex at equilibrium. The most common methods are potentiometric and spectrophotometric titrations.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base (e.g., NaOH) is added incrementally.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., deionized water, potentially with a small amount of acid to aid dissolution).

-

Prepare standardized stock solutions of the metal salts (e.g., nitrates or perchlorates of Cu(II), Ni(II), Zn(II), Co(II)) of high purity.

-

Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a strong acid (e.g., 0.1 M HNO₃ or HClO₄) to lower the initial pH.

-

Use an inert salt (e.g., 0.1 M KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.

-

-

Titration Procedure:

-

Calibrate a pH meter and electrode system using standard buffer solutions.

-

In a thermostatted titration vessel (e.g., at 25 °C), place a known volume of a solution containing the ligand, a known concentration of the metal ion, the strong acid, and the inert salt.

-

Titrate this solution with the standardized strong base, adding small, precise increments.

-

After each addition, allow the pH to stabilize and record the value.

-

Perform separate titrations for the ligand alone (to determine its pKa values) and for the acid in the absence of the ligand and metal (for calibration).

-

-

Data Analysis:

-

Plot the pH values against the volume of base added to obtain the titration curves.

-

The stability constants are calculated from the titration data using specialized computer programs like SUPERQUAD or HYPERQUAD.[1] These programs refine the stability constants by minimizing the difference between the experimental and calculated pH values based on a proposed chemical model of the species in solution (e.g., ML, ML₂, M(OH)L).

-

Spectrophotometric Titration

Spectrophotometric titration is particularly useful when the formation of the metal-ligand complex results in a change in the solution's absorbance in the UV-Visible range.

Detailed Methodology:

-

Preliminary Analysis:

-

Record the UV-Vis absorption spectra of the free ligand and the fully formed metal-ligand complex to identify the wavelength of maximum absorbance change (λ_max).

-

-

Solution Preparation:

-

Prepare a series of solutions with a constant concentration of either the metal ion or the ligand, and varying concentrations of the other component.

-

Maintain a constant pH using a suitable buffer system and a constant ionic strength.

-

-

Measurement:

-

Measure the absorbance of each solution at the predetermined λ_max.

-

-

Data Analysis:

-

Mole Ratio Method: Plot the absorbance versus the molar ratio of ligand to metal (or vice versa). The point of inflection in the curve indicates the stoichiometry of the complex.

-

Job's Method (Continuous Variation): Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied. Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance occurs at the mole fraction corresponding to the stoichiometry of the complex.

-

The stability constants can be calculated from the absorbance data using various mathematical treatments and software that fit the data to a binding model.

-

Visualizations

Chemical Structure and Chelation

The following diagram illustrates the chemical structure of this compound and its bidentate coordination to a generic metal ion (M²⁺).

Caption: Structure of this compound and its chelation to a metal ion.

Experimental Workflow for Potentiometric Titration

This diagram outlines the typical workflow for determining stability constants using potentiometric titration.

Caption: Workflow for potentiometric determination of stability constants.

Signaling Pathway Inhibition (Hypothetical)

Metal ions are crucial cofactors for many enzymes, such as matrix metalloproteinases (MMPs). 1,10-Phenanthroline is a known inhibitor of zinc-dependent metalloproteases. By chelating the catalytic zinc ion, it can disrupt the enzymatic activity and downstream signaling. This diagram illustrates a hypothetical pathway where a this compound-metal complex could inhibit an MMP-dependent signaling cascade.

Caption: Hypothetical inhibition of an MMP signaling pathway by metal chelation.

Conclusion

This compound is a versatile ligand with significant potential for metal chelation, offering opportunities in drug development, analytical chemistry, and materials science. While its coordination chemistry with various transition metals has been explored, a comprehensive dataset of stability constants is needed to fully realize its potential. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the metal-chelating properties of this and similar compounds. Future studies focused on the quantitative determination of metal complex stability and the elucidation of the structure-activity relationships of its complexes will be crucial for advancing its applications.

References

- 1. Spectroscopy study of 5-amino-1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. soc.chim.it [soc.chim.it]

The Potential of 1,10-Phenanthrolin-5-amine in Alzheimer's Disease: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a significant global health challenge, with the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles as key pathological hallmarks. Emerging research has highlighted the critical role of metal ion dyshomeostasis in the progression of AD, contributing to protein aggregation and oxidative stress. This technical guide explores the therapeutic potential of 1,10-Phenanthrolin-5-amine (PAA), a metal chelator, in the context of Alzheimer's disease research. We provide an in-depth overview of its proposed mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a summary of key quantitative data. Furthermore, this guide presents signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of PAA's role and to aid in the design of future investigations.

Introduction: The Rationale for this compound in Alzheimer's Disease

The "metal hypothesis" of Alzheimer's disease posits that the dysregulation of metal ions, particularly copper, zinc, and iron, plays a crucial role in the pathogenesis of the disease.[1] These metal ions have been shown to bind to Aβ peptides, promoting their aggregation into toxic oligomers and plaques.[2] Moreover, the interaction of these metals with Aβ can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[3]

1,10-Phenanthroline-5-amine (PAA) is a derivative of phenanthroline, a well-established metal chelator.[2] Its chemical structure allows it to bind to transition metals, and it is this chelating ability that forms the basis of its therapeutic potential in AD.[2] By sequestering excess metal ions, PAA is hypothesized to interfere with the metal-mediated aggregation of Aβ, thereby reducing the formation of amyloid plaques. A significant study has demonstrated that oral administration of PAA can significantly reduce the amyloid plaque burden in a transgenic mouse model of AD.[2] The proposed primary mechanism for this is the inhibition of the "metal-seeding" of Aβ aggregation.[2]

Core Mechanisms of Action

The principal therapeutic strategy of this compound in Alzheimer's disease revolves around its metal-chelating properties. This activity is believed to impact two of the major pathological cascades in AD: amyloid-beta aggregation and, potentially, tau hyperphosphorylation.

Inhibition of Amyloid-Beta Aggregation

The primary proposed mechanism of action for PAA is the chelation of metal ions that are critical for the aggregation of Aβ peptides. Transition metals such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺) are known to bind to Aβ monomers, inducing conformational changes that promote their assembly into neurotoxic oligomers and fibrils.[2]

Potential Impact on Tau Pathology

While the direct effects of PAA on tau protein are less studied, the interplay between metal ions and tau hyperphosphorylation suggests a potential secondary mechanism of action. Metal dyshomeostasis can activate certain kinases, such as Glycogen Synthase Kinase 3β (GSK-3β), which are responsible for the hyperphosphorylation of tau.[4][5] By chelating these metal ions, PAA could potentially modulate the activity of these kinases, thereby reducing tau hyperphosphorylation and the subsequent formation of neurofibrillary tangles.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound and its derivatives in the context of Alzheimer's disease.

Table 1: In Vivo Efficacy of this compound in an AD Mouse Model

| Parameter | Control Group | PAA-Treated Group | Percentage Reduction | Reference |

| Amyloid Plaque Burden | Numerous dense core plaques | 62% of control group burden | 38% | [2] |

Table 2: In Vitro Activities of 1,10-Phenanthroline Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| 1,10-phenanthroline derivative | Acetylcholinesterase (AChE) Inhibition | 0.20 | [6] |

| 1,10-phenanthroline derivative | Butyrylcholinesterase (BuChE) Inhibition | 3.20 | [6] |

| 1,10-phenanthroline derivative | Acetylcholinesterase (AChE) Inhibition | 0.45 | [6] |

| 1,10-phenanthroline derivative | Butyrylcholinesterase (BuChE) Inhibition | 3.6 | [6] |

| D737 (Aβ aggregation inhibitor) | Aβ42 Fibrillization Inhibition | ~10 | [7] |

| Compound 7 (Aβ aggregation inhibitor) | Aβ42 Fibrillization Inhibition | 7.5 | [8] |

| Compound 5 (Aβ aggregation inhibitor) | Aβ42 Fibrillization Inhibition | 8.6 | [8] |

| Compound 10 (Aβ aggregation inhibitor) | Aβ42 Fibrillization Inhibition | 29 | [8] |

| Compound 6 (Aβ aggregation inhibitor) | Aβ42 Fibrillization Inhibition | 40.5 | [8] |

| IM-5 (MAO-B and Aβ aggregation inhibitor) | Aβ1-42 Self-induced Aggregation Inhibition | 12.4 | [9] |

| IM-10 (MAO-B and Aβ aggregation inhibitor) | Aβ1-42 Self-induced Aggregation Inhibition | 15.6 | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and key in vitro and in vivo experiments to evaluate its therapeutic potential in Alzheimer's disease research.

Synthesis of this compound

A common method for the preparation of this compound involves the amination of 5-nitro-1,10-phenanthroline.

Materials:

-

5-nitro-1,10-phenanthroline

-

Anhydrous ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Ammonia gas or an ammonia source

-

Appropriate reaction vessel and reflux apparatus

-

Purification setup (e.g., column chromatography or recrystallization solvents)

Procedure:

-

Dissolution: Dissolve 5-nitro-1,10-phenanthroline in anhydrous ethanol in a suitable reaction flask.

-

Acidification: Add a catalytic amount of concentrated HCl to the solution.

-

Amonolysis: Introduce ammonia gas into the reaction mixture under controlled temperature and pressure, or use an alternative source of ammonia. The reaction is typically carried out at an elevated temperature (e.g., 72°C) for several hours (e.g., 10 hours).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize any excess acid. The product may precipitate out of the solution.

-

Purification: Collect the crude product by filtration. Further purify the this compound by recrystallization from a suitable solvent (e.g., anhydrous ethanol) or by column chromatography to obtain a pure product.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Assays

This assay measures the extent of Aβ fibril formation in the presence and absence of the test compound.

Materials:

-

Synthetic Aβ₁₋₄₂ peptide

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) solution

-

96-well black microplate with a clear bottom

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

-

Aβ Preparation: Dissolve synthetic Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP to form a peptide film. Store at -80°C.

-

Aβ Monomerization: Immediately before use, dissolve the Aβ film in DMSO to a concentration of 5 mM and then dilute to 100 µM in PBS.

-

Assay Setup: In a 96-well plate, add the Aβ solution to achieve a final concentration of 10-20 µM per well.

-

Compound Addition: Add this compound at various concentrations to the wells containing the Aβ solution. Include a vehicle control (DMSO) and a positive control (a known aggregation inhibitor).

-

ThT Addition: Add ThT solution to each well to a final concentration of 10-20 µM.

-

Incubation and Measurement: Incubate the plate at 37°C with continuous or intermittent shaking. Measure the fluorescence intensity at regular intervals for a specified period (e.g., 24-48 hours).

-

Data Analysis: Plot the fluorescence intensity against time. The inhibition of aggregation is calculated by comparing the fluorescence of the wells with the test compound to the vehicle control. Determine the IC₅₀ value.

This assay determines the iron-chelating capacity of the test compound.

Materials:

-

Ferrous chloride (FeCl₂)

-

Ferrozine

-

This compound

-

EDTA (as a positive control)

-

Methanol or another suitable solvent

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a 96-well plate, add the test compound (dissolved in a suitable solvent) at various concentrations.

-

Initiation of Reaction: Add a solution of FeCl₂ to each well.

-

Ferrozine Addition: Add the ferrozine solution to each well. The ferrozine will react with the free ferrous ions to form a colored complex.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes).

-

Measurement: Measure the absorbance of the solution at ~562 nm.

-

Data Analysis: The chelating activity is calculated as the percentage inhibition of the formation of the ferrozine-Fe²⁺ complex. A lower absorbance indicates a higher chelating activity. Calculate the IC₅₀ value.

These assays assess the ability of the test compound to protect neuronal cells from Aβ-induced toxicity.

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells

-

Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

Aβ-induced Toxicity Model:

-

Prepare oligomeric Aβ₁₋₄₂ by incubating the monomeric form at 4°C for 24 hours.

-

Treat SH-SY5Y cells with a neurotoxic concentration of Aβ₁₋₄₂ oligomers (e.g., 5-10 µM) for 24 hours.

MTT Assay (Cell Viability):

-

After Aβ treatment in the presence or absence of PAA, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells and incubate for 3-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at ~570 nm. An increase in absorbance indicates higher cell viability.

LDH Assay (Cytotoxicity):

-

Collect the cell culture supernatant after Aβ treatment in the presence or absence of PAA.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.

-

Measure the absorbance at the appropriate wavelength as per the kit instructions. A decrease in LDH release indicates a protective effect.

MDA Assay (Oxidative Stress):

-

Lyse the cells after Aβ treatment in the presence or absence of PAA.

-

Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the cell lysates using a thiobarbituric acid reactive substances (TBARS) assay.

-

Measure the absorbance or fluorescence at the appropriate wavelength. A decrease in MDA levels indicates a reduction in oxidative stress.

In Vivo Studies in a Transgenic Mouse Model of AD

This protocol is based on the study by Schmued et al. (2024).[10]

Animal Model:

-

APP/Tau double transgenic mice that model Alzheimer's disease.

Dosing:

-

Prepare a solution of this compound in the drinking water. For example, 610 mg of PAA in 1 liter of water, with a small amount of HCl added to aid solubilization.[10]

-

Administer the PAA solution to the transgenic mice starting at a pre-symptomatic age (e.g., 4 months).[10]

-

Provide the dosed drinking water ad libitum for a prolonged period (e.g., until 1 year of age).[10]

-

A control group of transgenic mice should receive regular drinking water.

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the mice and perfuse them with a fixative (e.g., 10% formalin).[10]

-

Harvest the brains and process them for histological analysis.

-

Stain brain sections with markers for amyloid plaques, such as Amylo-Glo or Thioflavin S.[10]

-

Quantify the amyloid plaque burden in different brain regions using microscopy and image analysis software.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel Alzheimer's disease therapeutics. Their ability to chelate metal ions and consequently inhibit amyloid-beta aggregation has been demonstrated in preclinical models. The detailed experimental protocols provided in this guide are intended to facilitate further research into the efficacy and mechanisms of action of these compounds.

Future research should focus on:

-

A more in-depth investigation into the effects of PAA on tau pathology, including its impact on tau hyperphosphorylation and aggregation.

-

Elucidation of the specific signaling pathways modulated by PAA in the context of both amyloid and tau pathologies.

-

Comprehensive pharmacokinetic and toxicological studies to assess the safety and brain bioavailability of PAA and its derivatives.

-

The design and synthesis of novel phenanthroline derivatives with improved efficacy, selectivity, and blood-brain barrier permeability.

By addressing these key areas, the scientific community can further validate the therapeutic potential of 1,10-phenanthroline-based compounds and pave the way for their potential clinical development as disease-modifying agents for Alzheimer's disease.

References